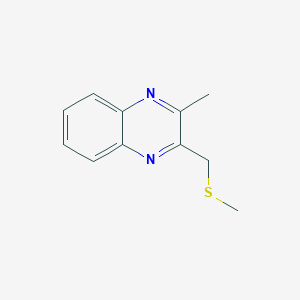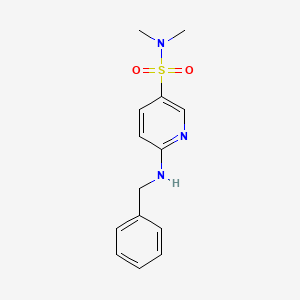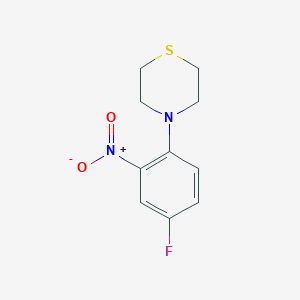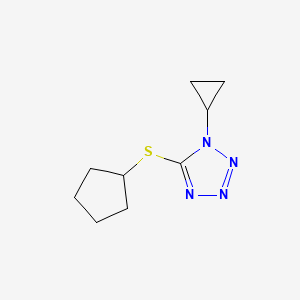
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide, commonly known as FPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FPA is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
作用機序
FPA exerts its pharmacological effects by inhibiting the activity of several enzymes, including COX-2 and HDACs. By inhibiting COX-2, FPA reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting HDACs, FPA promotes the acetylation of histones, which leads to changes in gene expression and can result in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
FPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that FPA inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. FPA has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, FPA has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
FPA has several advantages for lab experiments. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases. However, FPA also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, FPA may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of FPA. One potential direction is the development of FPA derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of FPA in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of FPA could provide insights into the pathophysiology of various diseases and facilitate the development of novel therapeutic strategies.
Conclusion:
In conclusion, FPA is a synthetic compound that has shown promising results in the treatment of various diseases. FPA inhibits the activity of several enzymes, including COX-2 and HDACs, and has several biochemical and physiological effects. FPA has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of FPA, including the development of FPA derivatives with improved pharmacological properties and investigation of FPA in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of FPA involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-fluoro-5-nitrophenylacetic acid, which is then reduced to 2-fluoro-5-aminophenylacetic acid. The final step involves the reaction of 2-fluoro-5-aminophenylacetic acid with pyrrole-1-carboxamidine to yield FPA.
科学的研究の応用
FPA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. FPA has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. FPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer.
特性
IUPAC Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)14-12-8-10(4-5-11(12)13)15-6-2-3-7-15/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNECZEDSUOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-pyrrol-1-ylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![N-(cyclohexylmethyl)-N-cyclopropyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548117.png)
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)



![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)